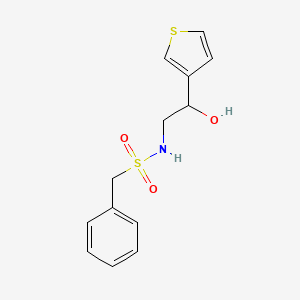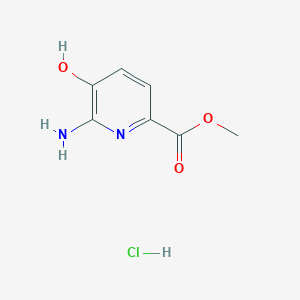
ethyl (2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, etc. The retrieved data does not provide specific information on the molecular structure of "ethyl (2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)carbamate" .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include parameters such as molecular weight, hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, exact mass, monoisotopic mass, topological polar surface area, heavy atom count, etc. Unfortunately, the retrieved data does not provide specific information on the physical and chemical properties of "ethyl (2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)carbamate" .科学的研究の応用
Catalytic Applications in Asymmetric Transfer Hydrogenation Research on compounds related to ethyl (2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)carbamate has shown significant potential in catalytic applications, particularly in asymmetric transfer hydrogenation of ketones. Studies have explored the synthesis and characterization of related compounds, demonstrating their effectiveness as catalysts in the transfer hydrogenation process, affecting the conversion rates of ketones under specific conditions (Magubane et al., 2017).
Contribution to Heterocyclic Synthesis The synthesis and reaction behaviors of compounds structurally related to ethyl (2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)carbamate have been extensively studied for their contributions to heterocyclic chemistry. These studies encompass the development of novel synthetic routes leading to heterocyclic compounds with potential applications in pharmaceuticals and materials science. This includes exploring the reactivity of related compounds towards various nucleophiles and electrophiles to synthesize a wide range of heterocyclic structures (Mohareb et al., 2004).
Antioxidant Activity Evaluation Investigations into the antioxidant properties of compounds bearing resemblance to ethyl (2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)carbamate have revealed promising results. These studies aim at evaluating the antioxidant capacity of synthesized compounds, offering insights into their potential therapeutic applications. The methodologies applied include various spectroscopic analyses and biological assays to assess the efficacy of these compounds as antioxidants (Zaki et al., 2017).
Applications in Organic Light-Emitting Diodes (OLEDs) Research into novel organic compounds structurally akin to ethyl (2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)carbamate has expanded into the field of electronics, particularly in the development of materials for polymer light-emitting diodes (PLEDs). These studies focus on the synthesis of new iridium(III) complexes as phosphorescent dopants, aiming to enhance the performance and efficiency of OLEDs. The properties examined include thermal stability, luminance, and current efficiency, alongside the evaluation of color emission characteristics (Tang et al., 2014).
Safety And Hazards
将来の方向性
The future directions in the study of a compound usually involve further exploration of its synthesis, properties, and potential applications. The retrieved data does not provide specific information on the future directions of "ethyl (2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)carbamate" .
特性
IUPAC Name |
ethyl N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-4-21-15(20)17-10-8-13-11(2)18-19(12(13)3)14-7-5-6-9-16-14/h5-7,9H,4,8,10H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLQMFVBSWVJFKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCCC1=C(N(N=C1C)C2=CC=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)carbamate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Aminomethyl)-6-fluoro-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2978238.png)
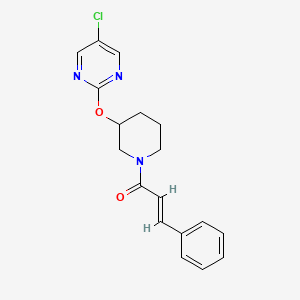
![N-({1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazol-4-yl}methyl)prop-2-enamide](/img/structure/B2978244.png)
![2-Chloro-N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]propanamide](/img/structure/B2978248.png)

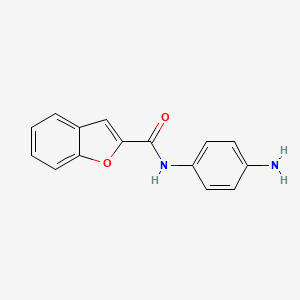
![[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 2-methylpropanoate](/img/structure/B2978252.png)
![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide](/img/structure/B2978253.png)
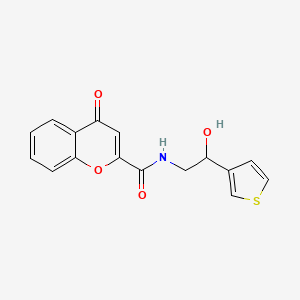
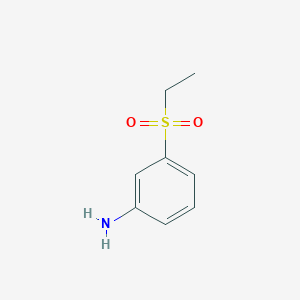
![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-phenylurea](/img/structure/B2978256.png)
![Methyl 5-cyano-6-[(4-methoxybenzyl)amino]-2-methylnicotinate](/img/structure/B2978257.png)
